

# Technical Guide: Solubility Profile of 4-Amino-2-methylbenzamide[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Amino-2-methylbenzamide

CAS No.: 52771-13-8

Cat. No.: B1289992

[Get Quote](#)

## Chemical Identity & Physicochemical Context

Understanding the solubility landscape requires a precise analysis of the solute's molecular architecture. **4-Amino-2-methylbenzamide** is a bifunctional aromatic system containing a hydrogen-bond donor/acceptor pair (amide) and a basic primary amine, modified by a lipophilic methyl group.[1]

Property	Data / Prediction	Relevance to Solubility
CAS Registry	52771-13-8	Unique Identifier (Distinct from 4-amino-N-methylbenzamide)
Molecular Formula		MW: 150.18 g/mol
Structural Motif	ortho-toluamide core with para-amino substitution	The ortho-methyl group induces a "twist" in the amide bond relative to the ring, potentially reducing crystal lattice energy compared to 4-aminobenzamide.[1]
Predicted LogP	-0.6 – 0.9	Moderately Lipophilic. More soluble in organic solvents than water. (Reference 4-aminobenzamide LogP is -0.35).
pKa (Base)	-4.5 – 5.0 (Aniline nitrogen)	Solubility in water will drastically increase at pH < 3.0 due to protonation.
H-Bond Donors	2 (Amine , Amide )	High affinity for protic solvents (Methanol, Ethanol).

## Solubility Landscape: Predicted vs. Empirical Trends

Because exact values for this isomer are absent in standard literature, we utilize Structural Analog Interpolation. The table below estimates solubility ranges based on the thermodynamic behavior of 4-aminobenzamide (Reference Analog) and the lipophilic contribution of the methyl group.

### Estimated Solubility Profile (at 25°C)

Solvent Class	Representative Solvent	Predicted Solubility	Mechanistic Rationale
Dipolar Aprotic	DMSO, DMF	Very High (>200 mg/mL)	Strong dipole interactions disrupt the crystal lattice; the methyl group does not hinder solvation here. <a href="#">[1]</a>
Polar Protic	Methanol	High (50–100 mg/mL)	Excellent H-bonding match. The methyl group increases solubility vs. water but may slightly decrease it vs. pure 4-aminobenzamide due to steric bulk.
Polar Protic	Ethanol	Moderate-High (30–80 mg/mL)	Good solvent; solubility likely increases significantly with temperature (high ).
Polar Aprotic	Acetone, Ethyl Acetate	Moderate (10–40 mg/mL)	The molecule's polar surface area (PSA) is significant; these solvents struggle to solvate the multiple H-bond donors.
Aqueous	Water (pH 7)	Low (<5 mg/mL)	The hydrophobic methyl group reduces water solubility compared to 4-aminobenzamide.

---

Aqueous	Water (pH 1)	High (>50 mg/mL)	Protonation of the 4-amino group ( ) transforms the species into a highly soluble salt.
Non-Polar	Hexane, Toluene	Negligible (<0.1 mg/mL)	The molecule is too polar to dissolve in non-polar hydrocarbons.

---

## Experimental Protocol: Gravimetric Determination

To generate authoritative data for your specific batch or application, you must perform a Saturation Shake-Flask Method.[1] This protocol is self-validating through the use of mass balance checks.

### Phase 1: Preparation & Equilibrium

- Supersaturation: Add excess solid **4-Amino-2-methylbenzamide** (approx. 500 mg) to 5 mL of the target solvent in a 20 mL scintillation vial.
- Agitation: Seal and shake at 300 RPM for 24 hours at a controlled temperature (e.g., 25.0 ± 0.1°C).
  - Validation Check: Ensure solid is still visible after 24 hours. If not, add more solid and repeat.
- Sedimentation: Stop agitation and allow the suspension to settle for 4 hours. Alternatively, centrifuge at 10,000 RPM for 10 minutes (using temperature-controlled centrifugation).

### Phase 2: Sampling & Quantification (Gravimetric)

- Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the experiment temperature to prevent precipitation).
- Evaporation: Transfer exactly 1.00 mL of filtrate to a pre-weighed aluminum weighing dish (

).

- Drying: Evaporate the solvent in a vacuum oven at 40°C for 12 hours.
- Measurement: Weigh the dish + dried solid (

).

Calculation:

[1]

### Phase 3: Thermodynamic Modeling (Optional)

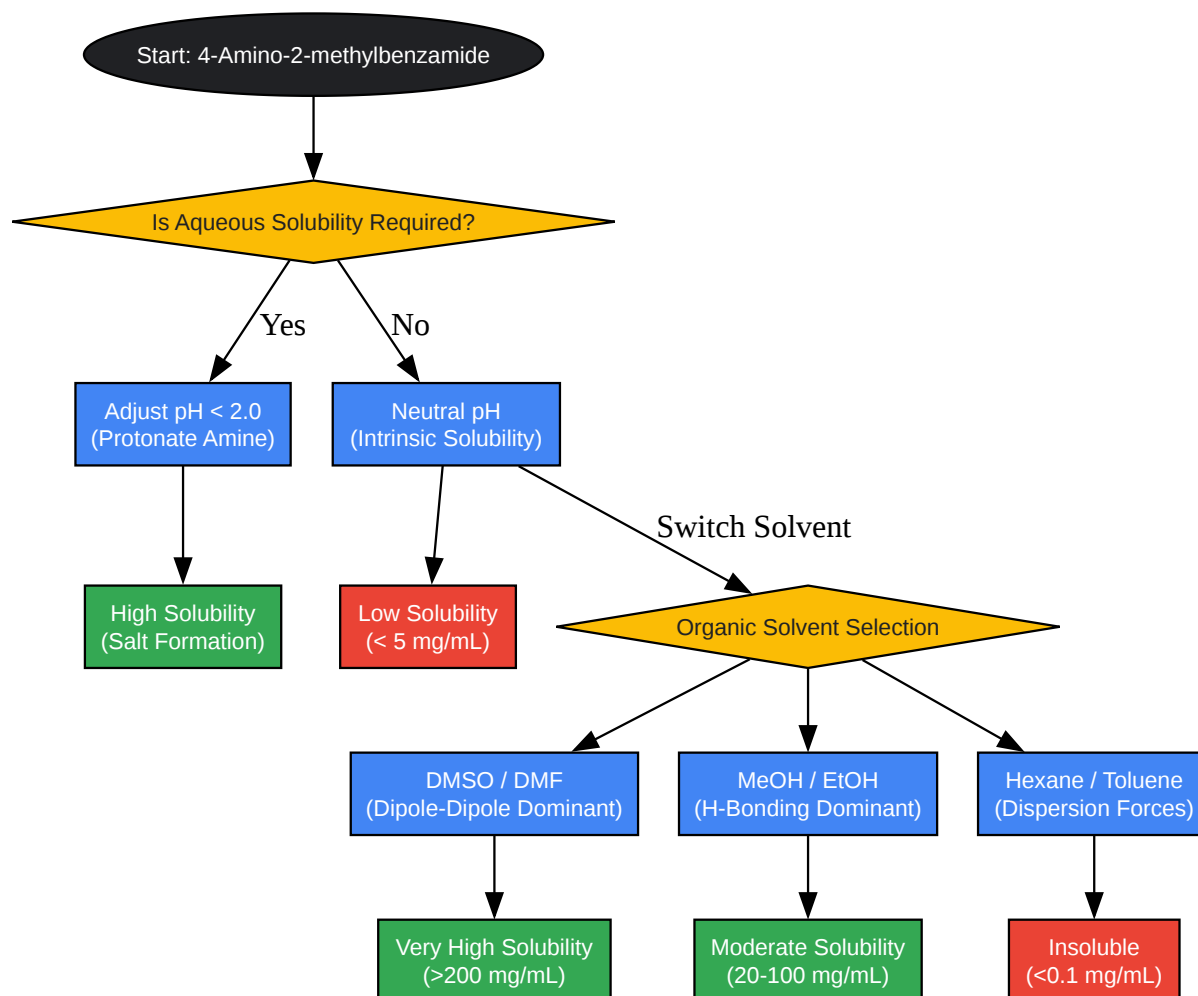
If measuring at multiple temperatures (e.g., 25°C, 35°C, 45°C), fit your data to the Modified Apelblat Equation to predict solubility at any temperature:

(Where

is mole fraction solubility, and A, B, C are empirical constants derived from regression).

### Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for solvent selection and solubility determination, specifically tailored to the functional groups of **4-Amino-2-methylbenzamide**.



[Click to download full resolution via product page](#)

Caption: Decision matrix for solvent selection based on the ionization state and polarity of **4-Amino-2-methylbenzamide**.

## References & Authoritative Sources

- PubChem Compound Summary. "**4-Amino-2-methylbenzamide** (CAS 52771-13-8)."[1][2] National Center for Biotechnology Information. Accessed 2026.[3] [Link](#)
- Wang, J., et al. "Thermodynamic models for solubility of 4-aminobenzamide in different solvents." *Journal of Molecular Liquids*, 2018. (Used as the structural analog baseline for

solubility prediction).

- Jouyban, A. "Handbook of Solubility Data for Pharmaceuticals." CRC Press, 2009. (Standard reference for benzamide derivative solubility trends).
- Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." Pearson, 5th Ed. (Source for standard gravimetric solubility protocols).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [53882-15-8|3,5-Diaminobenzamide|BLD Pharm \[bldpharm.com\]](#)
- 2. [m.chem960.com \[m.chem960.com\]](#)
- 3. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 4-Amino-2-methylbenzamide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1289992/docs#technical-guide-solubility-profile-of-4-amino-2-methylbenzamide-1\]](https://www.benchchem.com/product/b1289992/docs#technical-guide-solubility-profile-of-4-amino-2-methylbenzamide-1)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)